molecular formula C16H20Cl2N2O2 B4563108 2,2-dichloro-1-methyl-N'-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide

2,2-dichloro-1-methyl-N'-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide

Cat. No.: B4563108
M. Wt: 343.2 g/mol
InChI Key: CQBOJRJDGKBBFN-YBFXNURJSA-N
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Description

2,2-dichloro-1-methyl-N’-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a cyclopropane ring, dichloro substituents, and a hydrazide functional group

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity and can be studied for its potential as a drug candidate.

    Medicine: It may have therapeutic applications, particularly in the treatment of diseases where hydrazide derivatives are known to be effective.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-1-methyl-N’-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a dichlorocarbene precursor.

    Introduction of the hydrazide group: The hydrazide functional group can be introduced by reacting the cyclopropane intermediate with hydrazine or a hydrazine derivative.

    Formation of the imine linkage: The final step involves the condensation of the hydrazide intermediate with an aldehyde or ketone to form the imine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-1-methyl-N’-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine linkage to an amine.

    Substitution: The dichloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 2,2-dichloro-1-methyl-N’-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-dichloro-1-methylcyclopropanecarbohydrazide: Lacks the imine linkage and the propan-2-yloxyphenyl group.

    1-methyl-N’-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide: Lacks the dichloro substituents.

    2,2-dichloro-1-methyl-N’-{(1E)-1-[4-(methoxy)phenyl]ethylidene}cyclopropanecarbohydrazide: Contains a methoxy group instead of a propan-2-yloxy group.

Uniqueness

The uniqueness of 2,2-dichloro-1-methyl-N’-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

2,2-dichloro-1-methyl-N-[(E)-1-(4-propan-2-yloxyphenyl)ethylideneamino]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O2/c1-10(2)22-13-7-5-12(6-8-13)11(3)19-20-14(21)15(4)9-16(15,17)18/h5-8,10H,9H2,1-4H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBOJRJDGKBBFN-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=NNC(=O)C2(CC2(Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=N/NC(=O)C2(CC2(Cl)Cl)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-dichloro-1-methyl-N'-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide
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2,2-dichloro-1-methyl-N'-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide
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2,2-dichloro-1-methyl-N'-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide
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2,2-dichloro-1-methyl-N'-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide
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2,2-dichloro-1-methyl-N'-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide
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2,2-dichloro-1-methyl-N'-{(1E)-1-[4-(propan-2-yloxy)phenyl]ethylidene}cyclopropanecarbohydrazide

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